molecular formula C34H45F3N4O8S B15340685 AF430 maleimide

AF430 maleimide

Cat. No.: B15340685
M. Wt: 726.8 g/mol
InChI Key: BNLRHNPZRYDBCU-UHFFFAOYSA-N
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Description

AF430 maleimide is a derivative of the yellow fluorescent dye AF430. It is characterized by its excitation wavelength of 430 nm and emission wavelength of 542 nm. The compound contains maleimide groups that react with thiol groups to form covalent bonds, making it useful for labeling biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

AF430 maleimide is synthesized through a series of chemical reactions starting from coumarin derivatives. The reaction conditions typically include the use of strong bases and specific reagents to ensure the formation of the maleimide group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process is optimized to achieve high purity and yield, ensuring the compound meets the standards for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

AF430 maleimide primarily undergoes reactions with thiol groups, forming stable covalent bonds

Common Reagents and Conditions

The thiol-maleimide reaction typically requires a neutral to slightly basic pH and can be performed at room temperature. Common reagents include thiols such as cysteine or glutathione.

Major Products Formed

The major product of the reaction is a stable thiol-maleimide adduct, which is used for labeling proteins and other biomolecules.

Scientific Research Applications

AF430 maleimide is widely used in scientific research due to its fluorescent properties. It is employed in:

  • Chemistry: : For labeling and tracking chemical reactions.

  • Biology: : For studying protein interactions and cellular processes.

  • Medicine: : For diagnostic imaging and tracking the distribution of drugs within the body.

  • Industry: : For quality control and ensuring the purity of biological samples.

Mechanism of Action

The mechanism of action of AF430 maleimide involves the formation of a covalent bond between the maleimide group and a thiol group on a biomolecule. This reaction is specific and efficient, allowing for precise labeling of target molecules. The molecular targets include proteins, peptides, and other thiol-containing biomolecules.

Comparison with Similar Compounds

AF430 maleimide is similar to other fluorescent dyes such as Alexa Fluor 430 and NHS esters. its unique maleimide group allows for specific reactions with thiols, making it particularly useful for labeling biomolecules. Other similar compounds include:

  • Alexa Fluor 430: : A fluorescent dye used in flow cytometry.

  • NHS esters: : Used for labeling amino groups in peptides and proteins.

Properties

Molecular Formula

C34H45F3N4O8S

Molecular Weight

726.8 g/mol

IUPAC Name

[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium

InChI

InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3

InChI Key

BNLRHNPZRYDBCU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C

Origin of Product

United States

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